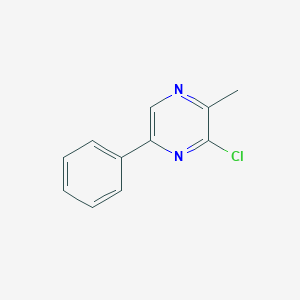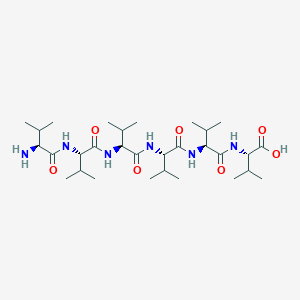
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine is a synthetic peptide composed of six valine amino acids linked together Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first valine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next valine is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to modify the peptide’s structure, such as reducing disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions often require specific coupling reagents and protecting groups to ensure selectivity.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to the formation of reduced peptides with altered structural properties.
Aplicaciones Científicas De Investigación
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers use it to investigate protein-protein interactions and peptide-based drug design.
Industry: The compound can be used in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine depends on its interaction with biological molecules. It can bind to specific receptors or enzymes, influencing various molecular pathways. The exact mechanism may vary based on the context of its use, such as in drug design or biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-valine: A shorter peptide with only two valine residues.
L-Valyl-L-valyl-L-valine: A tripeptide with three valine residues.
L-Valyl-L-valyl-L-valyl-L-valine: A pentapeptide with five valine residues.
Uniqueness
L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine is unique due to its length and repetitive valine sequence, which can influence its structural and functional properties. This makes it a valuable tool for studying the effects of peptide length and composition on biological activity.
Propiedades
Número CAS |
66211-37-8 |
|---|---|
Fórmula molecular |
C30H56N6O7 |
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H56N6O7/c1-13(2)19(31)25(37)32-20(14(3)4)26(38)33-21(15(5)6)27(39)34-22(16(7)8)28(40)35-23(17(9)10)29(41)36-24(18(11)12)30(42)43/h13-24H,31H2,1-12H3,(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,36,41)(H,42,43)/t19-,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
BGFLUGRJSNQPLF-BTNSXGMBSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


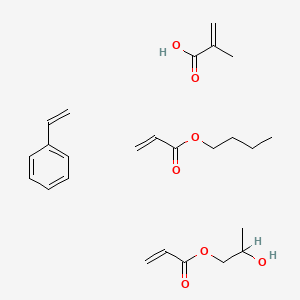

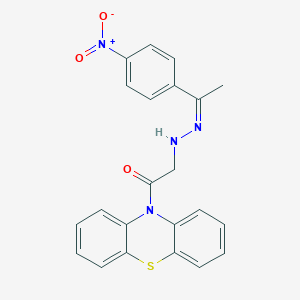
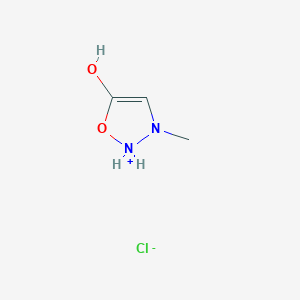
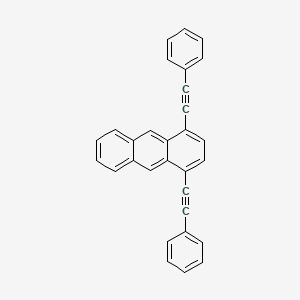
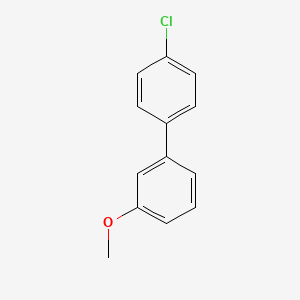
![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)

